molecular formula C32H40N4O6 B1671736 Imazamethabenz CAS No. 81405-85-8

Imazamethabenz

Cat. No. B1671736
CAS RN: 81405-85-8
M. Wt: 576.7 g/mol
InChI Key: WXUNXXKSYBUHMK-UHFFFAOYSA-N
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Description

Imazamethabenz belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

Imazamethabenz is a part of the imidazolinone (IMI) group of herbicides. It has been identified in sunflower samples using solid–liquid extraction with gas chromatography–electrospray ionization mass spectrometry (GC–EI–MS) on single-quadruple instruments in selected ion monitoring (SIM) mode . Another study described a high-performance liquid chromatography direct chiral method for the determination of p- and m-imazamethabenz-methyl (IMBM) enantiomers .


Molecular Structure Analysis

Imazamethabenz has a molecular formula of C16H20N2O3 and a molecular weight of 288.35 .


Chemical Reactions Analysis

Imazamethabenz is part of the imidazolinone family of herbicides and has been found to be amphoteric chemically . Its structure comprises the pyridine group with carboxylic acid and basic functionality .


Physical And Chemical Properties Analysis

Imazamethabenz is an off-white fine powder with a slight musty odor . It has a melting point range of 108-117°C, and it starts melting at 113-122°C and is completed at 144-153°C . It has a solubility of 0.13 (p-isomer) and 0.22 (m-isomer) g/100 ml in distilled water at 25°C .

Scientific Research Applications

Efficacy in Controlling Wild Oat

Imazamethabenz is utilized for its efficacy in controlling wild oat in small grains. Studies have examined how variables such as herbicide rate, volume of carrier, and surfactant concentration impact its effectiveness. Findings suggest that increased rates and volumes enhance wild oat control, with the most significant inhibition observed at the highest levels of each variable (Brewster & Appleby, 1990).

Resistance Mechanisms in Wild Oat

Research has delved into the physiological mechanisms behind resistance in certain wild oat biotypes to Imazamethabenz-Methyl. It appears that resistance may be attributed to reduced metabolism of Imazamethabenz-Methyl to its active acid form rather than alterations in the target site, highlighting the importance of understanding resistance for effective herbicide application (Nandula & Messersmith, 2000).

Impact on Crop Rotation

Studies assessing the impact of Imazamethabenz on subsequent crops have shown that it can affect the yield of sensitive crops like sugarbeet when used in prior plantings. These findings emphasize the need for careful planning in crop rotations to avoid negative impacts on yield from herbicide residues (Moyer & Esau, 1996).

Soil Persistence and Environmental Fate

Research on the persistence of Imazamethabenz in soil and its environmental fate indicates that factors such as irrigation management can influence its degradation and the potential for carryover to affect subsequent crops. Such insights are crucial for informing agricultural practices and mitigating potential environmental impacts (Joo et al., 2001).

Nitrate Uptake in Wheat

Investigations into the effects of Imazamethabenz-Methyl on nitrate uptake in wheat reveal that it can stimulate nitrate uptake, possibly as a plant stress response. This finding suggests a potential interaction between herbicide application and nutrient uptake mechanisms in crops (Sidari et al., 1998).

Hydrolysis and Adsorption to Oxides

The hydrolysis of Imazamethabenz and the adsorption of its acid form to oxides in different pH conditions have been studied to understand its herbicidal activity and persistence in the environment. Findings from these studies contribute to a deeper understanding of the chemical's behavior in soil and its environmental fate (Joo, Eberlein, & Morra, 2008).

Safety And Hazards

Imazamethabenz is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . In case of exposure, it is recommended to avoid breathing vapors, wash thoroughly after handling, and use personal protective equipment .

Future Directions

Imazamethabenz has been investigated as a potential antitumor drug by inhibiting Pin1 . It has shown potential applications for the treatment of tumors as a Pin1 inhibitor . This indicates that Imazamethabenz may be used as a potential compound for future tumor treatments .

properties

IUPAC Name

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUNXXKSYBUHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-F1jsl7022N

CAS RN

81405-85-8
Record name Imazamethabenz [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,840
Citations
VK Nandula, CG Messersmith - Pesticide biochemistry and physiology, 2000 - Elsevier
… imazamethabenz acid from the parent ester in wheat and susceptible species. Imazamethabenz-… resistance in a wild oat biotype resistant to imazamethabenz-methyl. Dose …
Number of citations: 38 www.sciencedirect.com
LF Friesen, TL Jones, RC Van Acker, IN Morrison - Weed science, 2000 - cambridge.org
… of imazamethabenz to … , imazamethabenz had never before been applied. In growth room experiments, resistant (R) plants were 7.2 and 8.7 times more resistant to imazamethabenz …
Number of citations: 49 www.cambridge.org
B Bernstein, K Kirkland, C Youmans - The Imidazolinone …, 2017 - taylorfrancis.com
Imazamethabenz-methyl controls many of the economically important weeds which infest wheat, barley, and rye, such as Avena spp., Apera spica-venti, Poa trivialis, Raphanus …
Number of citations: 7 www.taylorfrancis.com
I Imazamethabenz-methyl - Metabolic Pathways of …, 1998 - books.google.com
Mode of action Imazamethabenz-methyl is rapidly and efficiently absorbed through the roots and foliage of plants, and is highly xylem mobile. The herbicidally-active imazamethabenz …
Number of citations: 0 books.google.com
PNP Chow - Crop Protection, 1989 - Elsevier
Broad-spectrum weed control by use of imazamethabenz (AC 222 293) in herbicide combinations was investigated in the greenhouse. Imazamethabenz at rates ranging from 0·1 to 0·4 …
Number of citations: 2 www.sciencedirect.com
JF Chao, AI Hsiao, WA Quick - Journal of Plant Growth Regulation, 1993 - Springer
… Sublethal doses of imazamethabenz only briefly inhibited tiller growth. A later increase in … main stem growth with imazamethabenz treatment. Both doses of imazamethabenz (100 and …
Number of citations: 16 link.springer.com
AM Smith, PNP Chow - Weed research, 1990 - Wiley Online Library
… reduced by imazamethabenz plus Agral 90. The retention of imazamethabenz on wild oat … ; Agral 90 also facilitated retention of imazamethabenz on the tillers. The absorption and …
Number of citations: 18 onlinelibrary.wiley.com
A Christiansen, A Peterson, SC Anderson… - Journal of agricultural …, 2015 - ACS Publications
… for imazamethabenz-methyl. It is important to note the differences in the structure of imazamethabenz… Instead of a pyridine ring and a carboxylic acid, imazamethabenz-methyl …
Number of citations: 11 pubs.acs.org
JF Chao, WA Quick, AI Hsiao, HS Xie - Journal of plant growth regulation, 1994 - Springer
… imazamethabenz to tillers was controlled by apical dominance and that enhanced tillering following imazamethabenz … Lowering or removing apical dominance before imazamethabenz …
Number of citations: 10 link.springer.com
HS Xie, AI Hsiao, WA Quick - Weed Science, 1994 - cambridge.org
… oat regrowth following application of imazamethabenz and fenoxaprop. When … imazamethabenz. Full-light treatment more adversely affected fenoxaprop activity than …
Number of citations: 11 www.cambridge.org

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